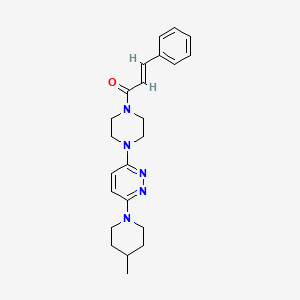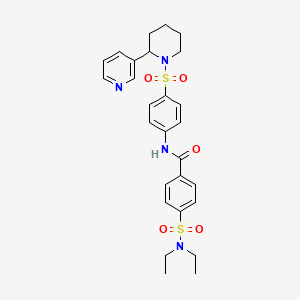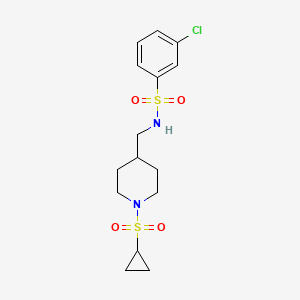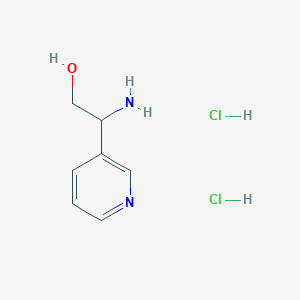
5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a methoxy group, and a trifluoromethyl-substituted pyrazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under suitable conditions to form the amide bond.
Introduction of the Pyrazole Moiety: The next step involves the introduction of the pyrazole moiety. This can be achieved by reacting the intermediate benzamide with a pyrazole derivative, such as 3-(trifluoromethyl)-1H-pyrazole, under conditions that facilitate the formation of the desired product.
Purification and Characterization: The final product is then purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and scalability. This could include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro and methoxy groups in the compound can participate in substitution reactions. For example, nucleophilic substitution reactions can replace the chloro group with other nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological targets. It may serve as a lead compound in the development of new drugs or as a tool for studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, such as its role in inhibiting a particular enzyme or activating a receptor.
Comparison with Similar Compounds
When compared to similar compounds, 5-chloro-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups. Similar compounds may include:
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares the benzamide core and chloro-methoxy substitution but differs in the presence of a sulfamoylphenyl group instead of the pyrazole moiety.
5-chloro-2-methoxy-N-(2-(3-(methyl)-1H-pyrazol-1-yl)ethyl)benzamide: This compound is similar but has a methyl group instead of a trifluoromethyl group on the pyrazole ring.
The presence of the trifluoromethyl group in this compound imparts distinct chemical properties, such as increased lipophilicity and potential for unique biological interactions, making it a compound of particular interest in research.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O2/c1-23-11-3-2-9(15)8-10(11)13(22)19-5-7-21-6-4-12(20-21)14(16,17)18/h2-4,6,8H,5,7H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRCXBXGCQJQLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2367993.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2367995.png)



![[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B2368002.png)
![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-fluoroaniline](/img/structure/B2368004.png)
![1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2368005.png)

![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)
![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)


